2-Chloro-N-phenylisonicotinamide
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Overview
Description
2-Chloro-N-phenylisonicotinamide is an organic compound with the molecular formula C12H9ClN2O and a molecular weight of 232.67 g/mol It is a white to off-white solid that is primarily used in research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-phenylisonicotinamide typically involves the reaction of 2-chloronicotinic acid with aniline in the presence of a coupling agent. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of alternative coupling agents and solvents may be explored to optimize the reaction conditions and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-phenylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: N-oxide derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
2-Chloro-N-phenylisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-N-phenylisonicotinamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Chloro-N-phenylisonicotinamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 2-chloro-N-(2-chlorophenyl)nicotinamide, 2-chloro-N-(3-chlorophenyl)nicotinamide, and 2-chloro-N-(4-chlorophenyl)nicotinamide.
Uniqueness: The presence of the phenyl group and the specific positioning of the chlorine atom in this compound contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-phenylpyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAXNWGTCKPZGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567864 |
Source
|
Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80194-83-8 |
Source
|
Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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